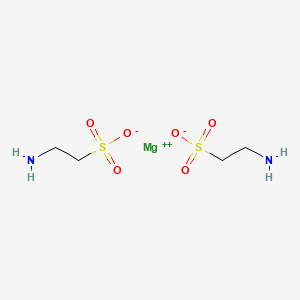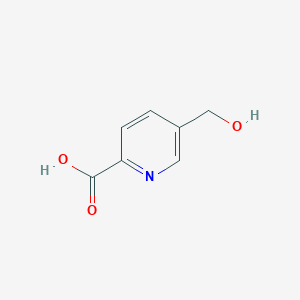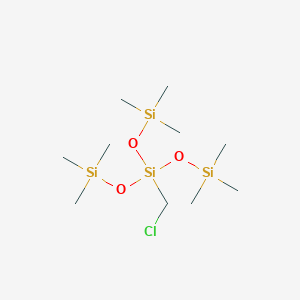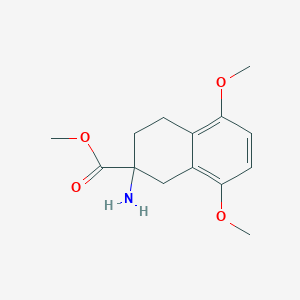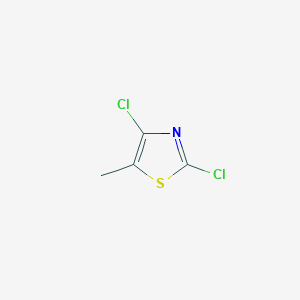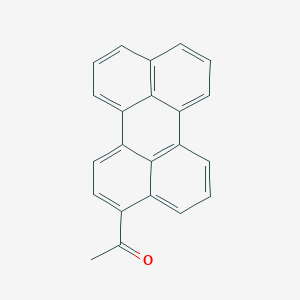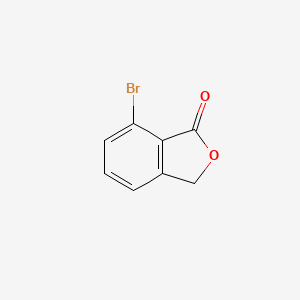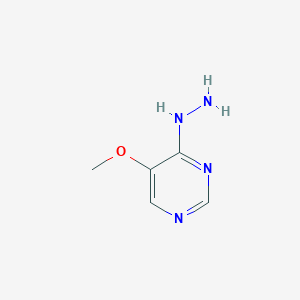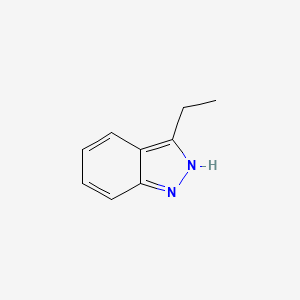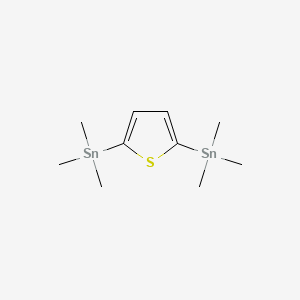
2,5-Bis(trimethylstannyl)thiophene
概要
説明
2,5-Bis(trimethylstannyl)thiophene is an organotin compound with the molecular formula C10H20SSn2. It is characterized by the presence of two trimethylstannyl groups attached to a thiophene ring. This compound is of significant interest in the field of organic chemistry due to its utility in various synthetic applications and research endeavors.
準備方法
Dissolve thiophene in an appropriate solvent such as tetrahydrofuran (THF).
Add trimethyltin chloride to the solution.
Introduce a catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), to facilitate the reaction.
Stir the reaction mixture at room temperature for several hours until the reaction is complete.
Purify the product by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 2,5-Bis(trimethylstannyl)thiophene may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 2,5-Bis(trimethylstannyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene derivatives with different functional groups.
Reduction: Reduction reactions can be used to remove the stannyl groups, yielding simpler thiophene derivatives.
Substitution: The stannyl groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Thiophene-2,5-dicarboxylic acid, thiophene-2,5-dione, etc.
Reduction: Thiophene, 2,5-dihydrothiophene, etc.
Substitution: 2,5-bis(alkyl)thiophene, 2,5-bis(aryl)thiophene, etc.
科学的研究の応用
2,5-Bis(trimethylstannyl)thiophene is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a precursor for the synthesis of various thiophene-based compounds, which are important in organic synthesis and materials science.
Biology: Thiophene derivatives are used in the development of bioactive molecules and pharmaceuticals.
Medicine: Thiophene-based compounds have shown potential in drug discovery and development, particularly in the treatment of various diseases.
Industry: The compound is utilized in the production of conducting polymers, which have applications in electronics and materials science.
作用機序
The mechanism by which 2,5-Bis(trimethylstannyl)thiophene exerts its effects depends on the specific reaction or application. In general, the compound acts as a stannylating agent, facilitating the introduction of stannyl groups into other molecules. The molecular targets and pathways involved vary based on the context of the reaction or application.
類似化合物との比較
2-(Tributylstannyl)thiophene
2,5-Bis(trimethylstannyl)selenophene
2,5-Dibromothieno[3,2-b]thiophene
trans-1,2-Bis(tributylstannyl)ethene
特性
IUPAC Name |
trimethyl-(5-trimethylstannylthiophen-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2S.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRPPVXJVZKJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20SSn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511198 | |
| Record name | (Thiene-2,5-diyl)bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86134-26-1 | |
| Record name | (Thiene-2,5-diyl)bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trimethyl-(5-trimethylstannylthiophen-2-yl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

